3-Ethoxy-5-methylisoxazole
Overview
Description
3-Ethoxy-5-methylisoxazole is a heterocyclic compound with the molecular formula C6H9NO2. It belongs to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethoxy-5-methylisoxazole can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of ethyl acetoacetate with hydroxylamine hydrochloride in the presence of a base such as sodium ethoxide can yield this compound . The reaction typically proceeds through the formation of an intermediate oxime, which undergoes cyclization to form the isoxazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as distillation or recrystallization to ensure high purity .
Chemical Reactions Analysis
Types of Reactions: 3-Ethoxy-5-methylisoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide in the presence of light.
Major Products Formed:
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of alcohols and amines.
Substitution: Formation of halogenated isoxazoles.
Scientific Research Applications
3-Ethoxy-5-methylisoxazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the synthesis of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 3-ethoxy-5-methylisoxazole involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors. The isoxazole ring can interact with active sites of enzymes, leading to inhibition of their activity. Additionally, the compound may undergo metabolic transformations, resulting in active metabolites that exert biological effects .
Comparison with Similar Compounds
- 3-Methylisoxazole
- 5-Methylisoxazole
- 3-Ethyl-5-methylisoxazole
Comparison: 3-Ethoxy-5-methylisoxazole is unique due to the presence of the ethoxy group at the 3 position, which can influence its reactivity and biological activity. Compared to 3-methylisoxazole and 5-methylisoxazole, the ethoxy group provides additional sites for chemical modification and potential interactions with biological targets. This makes this compound a valuable compound for further research and development .
Properties
IUPAC Name |
3-ethoxy-5-methyl-1,2-oxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c1-3-8-6-4-5(2)9-7-6/h4H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRISCQMXUCORQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NOC(=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80462541 | |
Record name | 3-Ethoxy-5-methylisoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80462541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127020-20-6 | |
Record name | 3-Ethoxy-5-methylisoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80462541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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